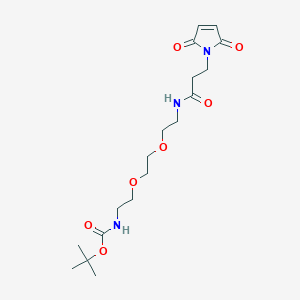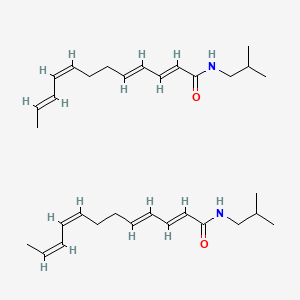![molecular formula C8H10N4O2 B1460669 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 5326-76-1](/img/structure/B1460669.png)
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
Übersicht
Beschreibung
The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” is a type of pyrazolopyrimidine . Pyrazolopyrimidines are nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .
Synthesis Analysis
The synthesis of pyrazolopyrimidines has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the use of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Molecular Structure Analysis
Pyrazolopyrimidines are fused nitrogen-containing heterocyclic ring systems . They are considered as bioisosteres of natural purine . The chemical structure of this compound can be viewed using Java .Chemical Reactions Analysis
Pyrazolopyrimidines have been reported to encompass pharmacological potential as antiviral, antimicrobial, antitumor, and other diseases . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
This compound is part of the pyrimidine derivatives family, which has been extensively studied for their anticancer properties. The pyrimidine ring structure is a key component in many pharmaceuticals due to its similarity to purines, which are essential building blocks of DNA. As such, these derivatives, including our compound of interest, have been found to inhibit protein kinases . These enzymes are crucial for cell growth, differentiation, migration, and metabolism, making them a target for cancer therapies. By inhibiting protein kinases, the compound can potentially halt the proliferation of cancer cells.
Protein Kinase Inhibition
Protein kinases are enzymes that transfer phosphate groups from ATP to specific substrates, a process that is essential for various cellular functions. The inhibition of protein kinases is a promising strategy for the treatment of diseases where cell signaling goes awry, such as cancer. The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” has been identified as a potential inhibitor of these enzymes, which could lead to the development of new therapeutic agents .
Molecular Targeted Therapies
In the quest for more selective cancer treatments, molecular targeted therapies have emerged. These therapies aim to specifically target pathways and receptors that are overactive in cancer cells. The compound may serve as a molecular targeted therapy by selectively inhibiting the receptors or signaling pathways that promote tumor cell growth .
Synthetic Pathways for Anticancer Agents
The synthesis of new compounds with potential anticancer activity is a significant area of research. The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” can be used as a scaffold for constructing novel pyrimidines. Researchers can modify its structure to enhance selectivity and potency as an anticancer agent, exploring various synthetic pathways to achieve this goal .
Bioengineering and Applied Chemistry
Pyrimidine derivatives are not only limited to pharmacological applications but also extend to bioengineering and applied chemistry. Their structural versatility allows for the development of new materials and polymers with specific properties, potentially useful in biomedical and environmental applications .
Pharmacological Significance in Other Diseases
Beyond cancer, pyrimidine derivatives have shown potential in treating other diseases. Their role in cellular signaling and metabolism makes them candidates for the treatment of metabolic disorders and diseases involving abnormal cell growth and differentiation. The compound “1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one” could be investigated for such applications, expanding its pharmacological significance .
Wirkmechanismus
Target of Action
The primary targets of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one are various cancer cell lines . The compound has shown significant in-vitro anticancer activity against these cells .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . It has been found to be more potent than some existing inhibitors, such as BTK inhibitor ibrutinib .
Biochemical Pathways
It is known that the compound has a significant impact on cellular signal transduction pathways, particularly those involving kinases . These enzymes play active roles in signal transduction pathways in human cells, regulating many important cellular activities such as cell division, survival, and apoptosis .
Pharmacokinetics
Similar compounds have been shown to have good pharmacokinetic (pk) or pharmacodynamics (pd) profiles .
Result of Action
The result of the action of 1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a significant reduction in the growth and proliferation of cancer cells . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-hydroxyethyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-5-10-7-6(8(14)11-5)4-9-12(7)2-3-13/h4,13H,2-3H2,1H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNFYIZOKKNQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2CCO)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277769 | |
| Record name | MLS002637726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
CAS RN |
5326-76-1 | |
| Record name | MLS002637726 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637726 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90277769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)


![Ethanesulfonic acid, 2-[[(2S)-2-amino-3-(1H-indol-3-yl)-1-oxopropyl]amino]-](/img/structure/B1460592.png)


![2-[1-(difluoromethyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1460596.png)
![N-(2,4-dichlorophenyl)-2-oxo-2-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}hydrazino)acetamide](/img/structure/B1460597.png)



